molecular formula C9H8ClNO5S B174471 2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid CAS No. 155493-93-9

2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid

Cat. No. B174471
M. Wt: 277.68 g/mol
InChI Key: CBDGPFVSWUUXJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .

Scientific Research Applications

  • Pyrimidines and their medicinal applications

    • Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

    • Application : This compound is a potentially useful organic adduct for nonlinear optics and optical limiting applications .
    • Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique .
    • Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .
  • Hell–Volhard–Zelinsky Reaction

    • Application : The Hell–Volhard–Zelinsky reaction of carboxylic acids results in an alpha bromo carboxylic acid . The resulting alpha-bromo acids can then be transformed into alpha-amino acids .
    • Methods : The reaction proceeds in 4 steps: 1) substitution of OH for Br to give an acyl bromide, 2) keto-enol tautomerism, 3) bromination of the enol, and 4) hydrolysis of the acid bromide to give the carboxylic acid .
    • Results : The overall product represents the simple transformation of a C-H bond to a new C-Br bond .
  • Organic Acid and Solvent Production

    • Application : Bacteria are effectively harnessed as biocatalysts to perform the synthesis of bulk organic acids and solvents . Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .
    • Methods : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .
    • Results : The development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .
  • Acid-Base Reactions

    • Application : Acetic acid, a similar compound to “2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid”, undergoes ionization reactions in water .
    • Methods : The ionization reaction of acetic acid is as follows: .
    • Results : Although acetic acid is very soluble in water, almost all of the acetic acid in solution exists in the form of neutral molecules (less than 1% dissociates) .
  • Direct Conversion of Gasification Products to Acetic Acid

    • Application : A second prospect for acetic acid production is the direct conversion of gasification products, CO, CO2, and H2, to acetic acid by anaerobic acetogens .
    • Methods : Acetogenic bacteria utilize these gases in addition to methanol, producing almost exclusively acetic acid .
    • Results : This method provides a potential alternative to traditional methods of acetic acid production .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on such compounds could involve further exploration of their synthetic routes, investigation of their biological activity, and development of applications based on their unique properties .

properties

IUPAC Name

2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGPFVSWUUXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid

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